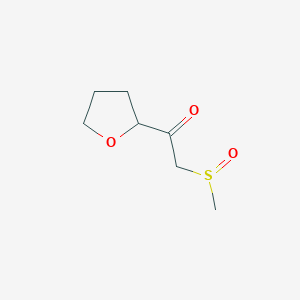![molecular formula C14H10F2N2O B15210756 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a difluoromethoxy group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group onto a pre-formed pyrrolopyridine scaffold. One common method involves the reaction of a pyrrolopyridine derivative with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target. This can modulate the activity of the target protein and influence various biological pathways .
類似化合物との比較
Similar Compounds
2-(Difluoromethoxy)phenyl derivatives: These compounds share the difluoromethoxy group and exhibit similar chemical properties.
Pyrrolopyridine derivatives: Compounds with the same core structure but different substituents can provide insights into the structure-activity relationships.
Uniqueness
2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the difluoromethoxy group and the pyrrolopyridine core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
特性
分子式 |
C14H10F2N2O |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-11-10(6-7-17-13(11)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
InChIキー |
ZCFANHXZTUXBHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


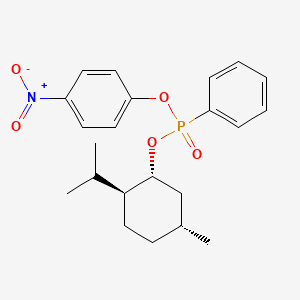
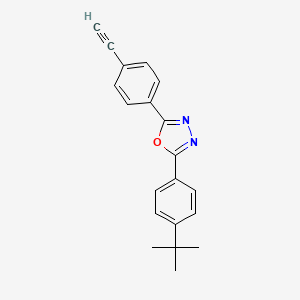
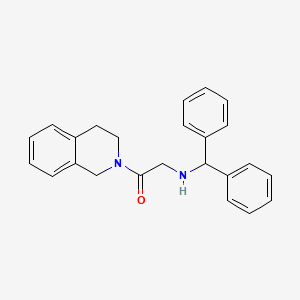
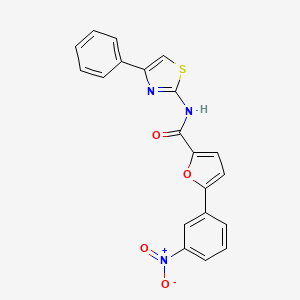
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
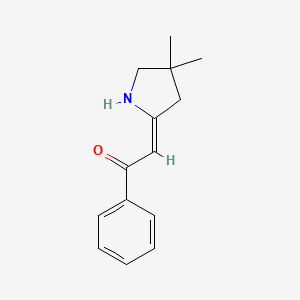
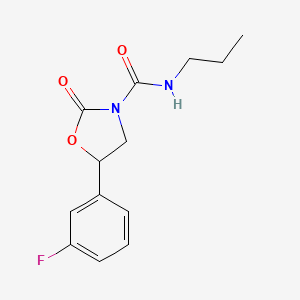
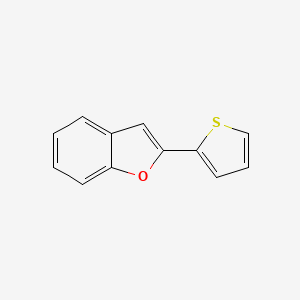

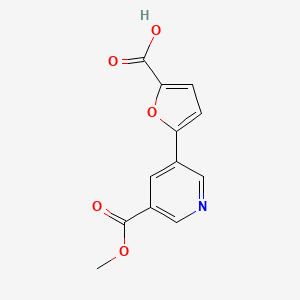
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
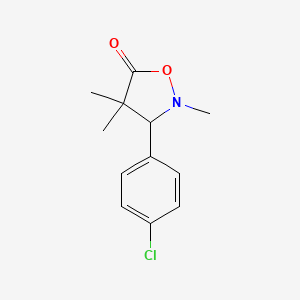
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
